5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide
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Overview
Description
5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, a piperazine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 5-fluoropyrimidine with piperazine derivatives under controlled conditions to form the piperazinyl-fluoropyrimidine intermediate. This intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the sulfonyl group.
Condensation Reactions: The methoxybenzamide portion can engage in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Bases: Sodium methoxide, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfonyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares the fluoropyrimidine core but lacks the piperazine and sulfonyl groups.
5-Fluoro-2-amino pyrimidine: Contains the fluoropyrimidine moiety but differs in the functional groups attached.
Uniqueness
5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide is unique due to its combination of a fluoropyrimidine moiety, a piperazine ring, and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O5S/c1-27-13-3-2-11(6-12(13)15(18)24)28(25,26)21-4-5-22(14(23)9-21)16-19-7-10(17)8-20-16/h2-3,6-8H,4-5,9H2,1H3,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMSDAZCVNEQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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